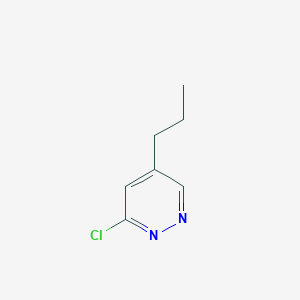

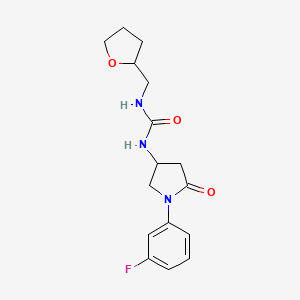

![molecular formula C29H33N7O2 B3004247 8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922456-81-3](/img/structure/B3004247.png)

8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of imidazo[2,1-f]purine, which is a heterocyclic compound that has been studied for its potential as a pharmacological agent. The structure of the compound suggests that it may interact with various receptors in the body, potentially exhibiting a range of biological activities.

Synthesis Analysis

The synthesis of related imidazo[2,1-f]purine derivatives has been described in the literature. For instance, a series of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, which are potent and selective A(3) adenosine receptor antagonists, have been synthesized and their structure-activity relationships (SAR) studied . Although the specific synthesis of the compound is not detailed, the methodologies used for similar compounds involve multi-step synthetic processes that typically include the formation of the imidazo[2,1-f]purine core followed by various substitutions at key positions to modulate the compound's activity and properties.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine derivatives is crucial for their interaction with biological targets. Docking and 3D-QSAR studies have been used to investigate the binding disposition of these compounds to the A(3) adenosine receptor, providing insights into the importance of specific substitutions for receptor affinity and selectivity . Similarly, docking studies have shown that substituents at the 7-position of the imidazo[2,1-f]purine system are essential for receptor affinity, particularly towards serotoninergic and dopaminergic receptors .

Chemical Reactions Analysis

The reactivity of imidazo[2,1-f]purine derivatives is influenced by the substituents on the purine core. The presence of different functional groups can lead to a variety of chemical reactions, enabling the synthesis of a diverse array of derivatives. For example, the introduction of arylpiperazinylalkyl groups has been shown to affect the affinity for serotoninergic and dopaminergic receptors . The chemical reactions involved in the synthesis and modification of these compounds are typically carried out under controlled conditions to achieve the desired selectivity and potency.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purine derivatives are determined by their molecular structure. These properties include solubility, hydrophilicity, and stability, which are important for the compound's bioavailability and pharmacokinetics. Efforts to improve the hydrophilicity of these molecules have been part of the SAR studies, aiming to enhance the compound's potential as a drug candidate . The introduction of various substituents can also affect the compound's ability to cross biological membranes and its overall pharmacological profile.

Scientific Research Applications

Receptor Affinity and Antidepressant Activity

- A study highlighted the synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, demonstrating their affinity for serotonin receptors (5-HT1A/5-HT7) and potential as antidepressants. These compounds, including closely related derivatives, have shown promising results in vivo as potential antidepressants and anxiolytics (Zagórska et al., 2016).

Molecular Modeling and Pharmacological Evaluation

- Another study focused on the synthesis and evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, showing their effectiveness as 5-HT(1A) receptor ligands and potential for treating anxiety and depression (Zagórska et al., 2009).

Structure-Activity Relationships

- Research on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed their affinity for serotoninergic and dopaminergic receptors. These studies also included docking studies to understand the role of specific substituents in receptor affinity and selectivity (Zagórska et al., 2015).

Antagonistic Activity on Adenosine Receptors

- Investigations into 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones have identified potent and selective A(3) adenosine receptors antagonists, contributing to understanding of receptor-ligand interactions (Baraldi et al., 2005).

Mechanism of Action

Target of Action

The primary target of this compound is human carbonic anhydrase (hCA) . hCAs are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA VII is one of the least understood cytosolic isoforms . This enzyme is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions .

Mode of Action

The compound is an effective hCA inhibitor designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The deprotonated nitrogen atom of the sulfonamide moiety coordinates the catalytic zinc ion with a tetrahedral geometry, displacing the water molecule/hydroxide ion present in the native enzymes . Additional hydrogen bond interactions with Thr199 residue further stabilize the inhibitor binding .

Biochemical Pathways

hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABAA receptors . Inhibition of hCA VII by the compound may disrupt this process, potentially affecting neuronal activity.

Pharmacokinetics

The compound’s effectiveness as an hca inhibitor suggests it has sufficient bioavailability to interact with its target enzymes .

Result of Action

The inhibition of hCA VII by the compound could potentially alter neuronal excitation and the associated biochemical pathways . This could have implications for conditions such as neuropathic pain, which has been proposed to be influenced by hCA VII .

properties

IUPAC Name |

6-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N7O2/c1-21-20-36-25-26(31(2)29(38)32(3)27(25)37)30-28(36)35(21)19-16-33-14-17-34(18-15-33)24(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,20,24H,14-19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBILUDCGKSHYNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

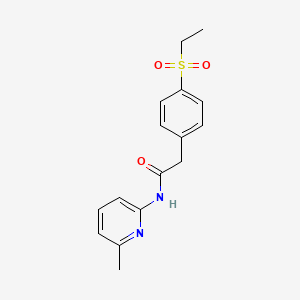

![5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3004167.png)

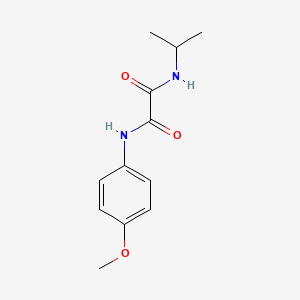

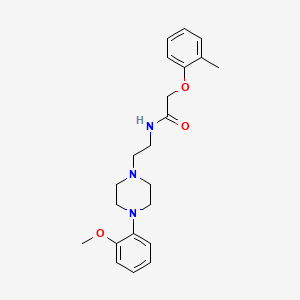

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B3004172.png)

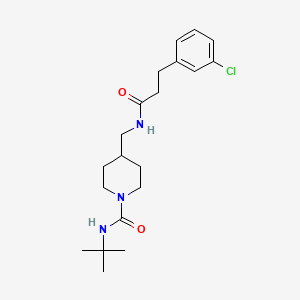

![4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B3004179.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B3004182.png)

![[1-(2,2,2-Trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine;hydrochloride](/img/structure/B3004185.png)

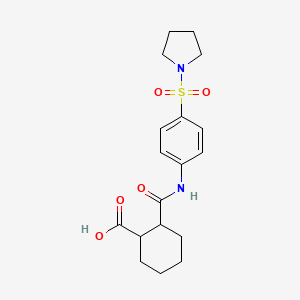

![N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3004187.png)